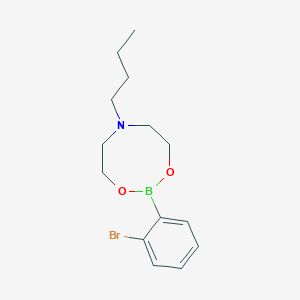

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane

Description

Properties

IUPAC Name |

2-(2-bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BBrNO2/c1-2-3-8-17-9-11-18-15(19-12-10-17)13-6-4-5-7-14(13)16/h4-7H,2-3,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNVCXQNTXWSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)CCCC)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584924 | |

| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257641-07-8 | |

| Record name | 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257641-07-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Optimization

- Stoichiometry: Optimal molar ratios of boronic acid to diol are typically around 1:1.2 to ensure complete conversion.

- Temperature: Maintaining reaction temperature between 80–100 °C improves yield while minimizing side reactions.

- Catalyst Loading: Pd(PPh3)4 at 2–5 mol% is effective for catalysis.

- Solvent Choice: THF is preferred for solubility and reaction kinetics; dichloromethane is used in some variants for milder conditions.

- Reaction Time: 1–4 hours depending on scale and conditions.

Purification Techniques

- Column chromatography using hexane/ethyl acetate gradients (from 4:1 to 1:1) effectively isolates the pure compound.

- Drying agents such as MgSO4 are used to remove residual moisture.

- Crystallization may be employed if suitable solvents are identified.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Boronic acid to diol ratio | 1:1.2 | Slight excess of diol improves yield |

| Catalyst | Pd(PPh3)4, 2–5 mol% | Palladium(0) catalyst |

| Base | Potassium carbonate (K2CO3) | Facilitates coupling |

| Solvent | THF or dichloromethane | Depends on reaction variant |

| Temperature | 20–100 °C | Reflux conditions preferred |

| Reaction time | 1–4 hours | Monitored by TLC |

| Purification | Column chromatography | Hexane/ethyl acetate solvent system |

| Yield | Typically 70–85% | Depends on optimization |

Notes on Mechanistic Aspects

- The boron atom in the boronic acid reacts with the diol or amino alcohol to form a cyclic boronate ester intermediate.

- Palladium catalysis facilitates the coupling of the bromophenyl moiety with the boronate intermediate.

- Intramolecular cyclization leads to the formation of the dioxazaborocane ring.

- The butyl substituent remains intact throughout the process, contributing to the compound's stability and properties.

Additional Considerations

- Moisture Sensitivity: The reaction must be carried out under anhydrous conditions to prevent hydrolysis of boronic acid derivatives.

- Handling: The compound and intermediates should be handled under inert atmosphere to avoid oxidation.

- Characterization: Confirm structure by ^1H, ^13C, and ^11B NMR spectroscopy, high-resolution mass spectrometry (HRMS), and if possible, X-ray crystallography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, facilitated by bases like sodium hydride (NaH).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding boronic acids or borate esters.

Reduction: Formation of the corresponding borohydride derivatives.

Substitution: Formation of substituted dioxazaborocane derivatives.

Scientific Research Applications

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s ability to participate in cross-coupling reactions also makes it valuable in synthetic chemistry.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physical/chemical properties:

Key Differences and Trends

Substituent Position Effects: Ortho vs. Meta Bromine: The 3-bromophenyl derivative balances steric and electronic effects, often exhibiting intermediate catalytic activity .

Heterocyclic vs. Phenyl Systems: The benzothiophene analog (C₁₃H₁₁BBrNO₄S) incorporates a sulfur atom, enhancing conjugation and enabling applications in optoelectronics . The thienyl-substituted compound (C₁₂H₂₀BNO₂S) demonstrates distinct redox behavior due to the electron-rich thiophene ring .

Alkyl Chain Variations :

- Replacement of butyl with methyl (e.g., 6-methyl-2-(2-bromophenyl)-1,3,6,2-dioxazaborocane-4,8-dione) reduces hydrophobicity, as seen in its lower molecular weight (311.92 g/mol) .

Collision Cross-Section (CCS) Data :

- The phenyl analog (6-butyl-2-phenyl-) exhibits a CCS of 150.8 Ų for [M+H]⁺, which is expected to increase with bulkier substituents like 2-bromophenyl due to enhanced molecular surface area .

Biological Activity

2-(2-Bromophenyl)-6-butyl-1,3,6,2-dioxazaborocane (CAS No. 1257641-07-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its role as a potential inhibitor of heat shock protein 90 (HSP90), which is implicated in various cancers and neurodegenerative diseases.

- Molecular Formula : C14H21BBrNO2

- Molecular Weight : 304.14 g/mol

- Structure : The compound contains a boron atom integrated into a dioxazaborocane ring structure, which is known to influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an HSP90 inhibitor. HSP90 is a molecular chaperone that plays a critical role in maintaining the stability and functionality of numerous client proteins involved in cancer progression and other diseases.

HSP90 inhibitors like this compound function by binding to the ATP-binding site of HSP90. This binding disrupts the chaperone's activity, leading to the degradation of oncogenic client proteins through the ubiquitin-proteasome pathway. The inhibition of HSP90 can result in:

- Decreased cell proliferation

- Induction of apoptosis in cancer cells

- Modulation of signaling pathways related to cancer growth and survival

In Vitro Studies

Studies have shown that compounds similar to this compound exhibit significant anti-tumor activity in vitro. For instance:

- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and prostate cancer (LNCaP).

- Concentration Range : Effective concentrations typically range from 1 to 10 µM.

- Results : Significant inhibition of cell growth was observed, with IC50 values indicating potent activity against targeted cell lines.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 | 4.5 | 70% growth inhibition |

| LNCaP | 6.0 | Induction of apoptosis |

Case Studies

A notable case study involved a derivative of the compound being tested for its efficacy against breast cancer:

- Study Design : A randomized control trial involving mice bearing human breast tumor xenografts.

- Findings : The treatment group exhibited a significant reduction in tumor volume compared to controls after four weeks of treatment.

Q & A

Q. How can isotopic labeling (e.g., deuterated analogs) clarify metabolic pathways in pharmacokinetic studies?

- Methodological Answer : Synthesize deuterated derivatives (e.g., CD₃-butyl substituents) using labeled precursors (). Track metabolites via LC-HRMS in rodent models to identify hydroxylation or demethylation sites. Compare with unlabeled compound to distinguish enzymatic vs. non-enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.